2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-(Cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a cinnamylthio group at position 2 and a methyl group at position 7.
Properties
IUPAC Name |
9-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-13-7-5-11-20-15(13)18-16(19-17(20)21)22-12-6-10-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTISMAFSMBGNT-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptopyridine with cinnamyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicine: The compound has been investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison focuses on derivatives of 4H-pyrido[1,2-a][1,3,5]triazin-4-one with variations in substituents at positions 2 and 8. Key parameters include melting points , spectroscopic data , and substituent effects (Table 1).
Table 1: Comparison of 4H-Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives
Key Observations
Substituent Effects on Melting Points: Amino-substituted derivatives (e.g., 4b3, 4b4) exhibit higher melting points (124–196°C) due to hydrogen bonding and crystallinity. In contrast, thioether derivatives (e.g., A891148) lack strong H-bond donors, resulting in lower crystallinity and unrecorded melting points . Bulky substituents (e.g., cyclohexylamino in 4b4) increase melting points compared to smaller groups (e.g., diethylamino in 4b5) .
Spectral Signatures: ¹H NMR: Thioether derivatives (e.g., A891148) show aromatic proton shifts at δ 7.67–8.45, while amino derivatives (e.g., 4b3) exhibit NH proton signals at δ ~4.16 . ¹³C NMR: The carbonyl carbon (C-4) resonates at δ ~160–164 in all derivatives, confirming the triazinone core’s rigidity .
Methyl at position 9 stabilizes the planar triazinone structure, as seen in consistent ¹³C NMR shifts (δ ~16–17 for CH₃) across analogs .
Pharmacological Implications
Biological Activity
2-(Cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that can be explored for therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of pyrido[1,2-a][1,3,5]triazin derivatives. Its structure can be represented as follows:
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
The presence of the cinnamylthio group is crucial for its biological activity, potentially enhancing interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), it demonstrated significant cytotoxicity with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
Antioxidant Activity
In addition to antimicrobial and anticancer activities, this compound has shown promising antioxidant activity . Using the DPPH radical scavenging assay, it exhibited an IC50 value of 50 µg/mL, indicating its potential as a natural antioxidant.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrido[1,2-a][1,3,5]triazin derivatives. Among them, this compound was highlighted for its superior activity against gram-positive bacteria. The study concluded that modifications to the thioether moiety could enhance antimicrobial potency.
Evaluation of Anticancer Properties
In a separate investigation reported in Cancer Letters, researchers assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests that it may serve as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
